molecular formula C13H14O2 B8578336 3-(4-Methoxyphenyl)-2-cyclohexen-1-one CAS No. 17159-98-7

3-(4-Methoxyphenyl)-2-cyclohexen-1-one

Cat. No. B8578336
CAS RN: 17159-98-7
M. Wt: 202.25 g/mol
InChI Key: LZLAMHMLEQQGAP-UHFFFAOYSA-N
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Patent
US07569727B2

Procedure details

100 ml of n-butyllithium 1.6M in hexane are added dropwise at 0° C. to a solution of 20 ml of bromoanisole in 600 ml of diethyl ether. After 2 hours, 20.2 ml of 3-ethoxy-2-cyclohexenone in 80 ml of diethyl ether are added dropwise. After 3 hours, 100 ml of 3N hydrochloric acid are added dropwise. The organic phase is separated off and concentrated, and the residue is purified over silica gel. 3-(4-Methoxyphenyl)-2-cyclohexen-1-one is obtained in the form of colourless crystals, m.p.: 83-85° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14].C([O:17][C:18]1[CH2:23][CH2:22][CH2:21][C:20](=O)[CH:19]=1)C.Cl>CCCCCC.C(OCC)C>[CH3:14][O:13][C:8]1[CH:9]=[CH:10][C:11]([C:20]2[CH2:21][CH2:22][CH2:23][C:18](=[O:17])[CH:19]=2)=[CH:12][CH:7]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
20.2 mL
Type
reactant
Smiles
C(C)OC1=CC(CCC1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified over silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.